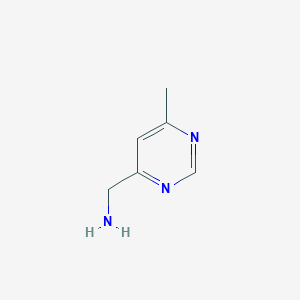

(6-Methylpyrimidin-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6-Methylpyrimidin-4-yl)methanamine, also known as 6-MPMA, is a chemical compound with various applications in scientific research. It is a pyrimidine derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

Chemical Inhibitors and Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes emphasizes the importance of understanding how different chemical compounds, including those with pyrimidine structures, can influence drug metabolism and potential drug-drug interactions. Selective chemical inhibitors play a crucial role in phenotyping studies to determine the involvement of specific CYP isoforms in drug metabolism, highlighting the relevance of chemical specificity and selectivity in pharmacokinetics and pharmacodynamics research (Khojasteh et al., 2011).

Pharmacogenetics and Personalized Medicine

The study of MTHFR polymorphisms in antifolate and fluoropyrimidine-based therapy personalization points to the importance of genetic variations in determining patient responses to certain medications. Compounds related to pyrimidine, used in these therapies, underscore the significance of understanding genetic predispositions to optimize drug efficacy and minimize adverse effects, demonstrating the intersection of chemistry, genetics, and personalized medicine (De Mattia & Toffoli, 2009).

Synthetic Pathways and Catalysis

The synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, involving the application of hybrid catalysts, illustrates the relevance of chemical compounds with pyrimidine structures in medicinal and pharmaceutical industries. This research highlights the broader synthetic applications and bioavailability of pyranopyrimidine cores, indicating the potential utility of (6-Methylpyrimidin-4-yl)methanamine in contributing to the development of new therapeutic agents and the exploration of novel synthetic pathways (Parmar, Vala, & Patel, 2023).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Methenamine, a structurally similar compound, works by getting hydrolyzed to formaldehyde in acidic urine (ph<6), which acts as an antiseptic .

Result of Action

A structurally similar compound, diazinon, when metabolized, results in the formation of minor metabolites primarily as a result of hydroxylation .

Action Environment

The action of methenamine, a structurally similar compound, is influenced by the ph of the urine .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .

Cellular Effects

Pyrimidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of (6-Methylpyrimidin-4-yl)methanamine at different dosages in animal models have not been reported. Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that pyrimidine derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Future studies could investigate potential interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

It would be interesting to explore whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

(6-methylpyrimidin-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-2-6(3-7)9-4-8-5/h2,4H,3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQONZLGCFLFIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2514329.png)

![2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2514334.png)

![(3,5-dimethylphenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2514335.png)